molecular formula C7H6FNO3 B151165 (2-Fluoro-5-nitrophenyl)methanol CAS No. 63878-73-9

(2-Fluoro-5-nitrophenyl)methanol

Cat. No. B151165
CAS RN: 63878-73-9
M. Wt: 171.13 g/mol
InChI Key: IFIOUOYJVOSTFH-UHFFFAOYSA-N
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Patent
US04873238

Procedure details

Sodium borohydride (15.0 g, 0.397 mol) was added portionwise to a 0° C. solution of 2-fluoro-5-nitrobenzaldehyde (82.4 g, 0.487 mol) in anhydrous methanol (1 L). The reaction mixture was stirred at 0° C. for 0.5 hours and was quenched by adding 1N hydrochloric acid solution (500 mL), which resulted in a pH range of between 4 and 5. The product, which precipitated out when methanol was removed, was collected by filtration. To obtain additional product, the filtrate was extracted with ether (4×500 mL). The ether layer was washed with brine and dried to give crude material which was combined with the other material and recrystallized from ethyl acetate in petroleum ether to give 1-fluoro-2-hydroxymethyl-4-nitrobenzene (69.4 g, 0.406 mol, 83%, mp 50°-53° C.). This material was dissolved in ethyl acetate (1 L) and treated with stannous chloride dihydrate (451 g, 1.99 mol) at reflux temperature for 24 hours. The reaction mixture was poured into ice water (1.5 L), basified using 2.5N sodium hydroxide solution to pH 9, and extracted with ethyl acetate (4×1 L), which was washed with brine and dried. Removal of ethyl acetate gave 3-hydroxymethyl-4-fluoroaniline (34.2 g, 60%, mp 80°-84° C.; Tani et al., Chem. Pharm. Bull. 30, 3530, 1982: mp 95°-98° C.).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
82.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:5]=1[CH:6]=[O:7]>CO>[F:3][C:4]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:5]=1[CH2:6][OH:7] |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
82.4 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
by adding 1N hydrochloric acid solution (500 mL), which
CUSTOM
Type
CUSTOM
Details
resulted in a pH range of between 4 and 5
CUSTOM
Type
CUSTOM
Details
The product, which precipitated out when methanol
CUSTOM
Type
CUSTOM
Details
was removed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
To obtain additional product
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ether (4×500 mL)
WASH
Type
WASH
Details
The ether layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give crude material which
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.406 mol
AMOUNT: MASS 69.4 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.